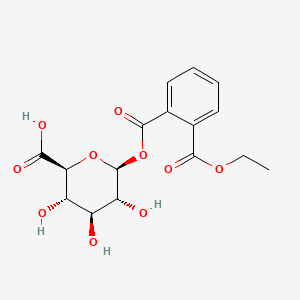

Monoethyl phthalate O-beta-D-glucuronide

Description

Contextualization within Phthalate (B1215562) Metabolite Research Paradigms

Phthalates are a class of chemicals widely used in consumer products, leading to widespread human exposure. nih.gov In the body, phthalate diesters are rapidly metabolized to their corresponding monoesters. chemicalbook.com These monoesters, such as monoethyl phthalate (MEP), are the primary metabolites and are considered the biologically active species. nih.gov The study of phthalate metabolites, rather than the parent compounds, is the preferred approach in biomonitoring because it provides a more accurate and integrated measure of exposure from all sources and routes. nih.govchemicalbook.com

Monoethyl phthalate O-beta-D-glucuronide fits into this research paradigm as a Phase II metabolite of MEP. After the initial hydrolysis of DEP to MEP (a Phase I reaction), MEP can undergo glucuronidation, a process that attaches a glucuronic acid molecule to the MEP. nih.govresearchgate.net This conjugation reaction is a critical step in the detoxification and elimination of MEP from the body. researchgate.net Therefore, the analysis of both the free MEP and its glucuronidated form, this compound, provides a more complete picture of DEP exposure and metabolism. Research has shown that for some phthalate monoesters, the glucuronidated form is the predominant species found in urine, while for others, a significant portion is excreted as the free monoester. researchgate.net For MEP, a considerable amount is excreted in the urine as the free monoester, but the glucuronidated form is also present and important for a comprehensive assessment. nih.govresearchgate.net

Significance of Glucuronidated Metabolites in Xenobiotic Biotransformation Studies

Glucuronidation is a major Phase II metabolic pathway for a vast array of xenobiotics, which are foreign substances to the body, including drugs, pollutants, and other environmental chemicals. uef.fiwikipedia.org This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). jove.com The primary function of glucuronidation is to increase the water solubility of lipophilic (fat-soluble) compounds, thereby facilitating their excretion from the body in urine or bile. wikipedia.orgjove.com By converting xenobiotics into more hydrophilic (water-soluble) glucuronide conjugates, the body can more efficiently eliminate them, which is generally considered a detoxification process. uef.finih.gov

Overview of this compound as a Research Analyte

This compound is a key analyte in human biomonitoring studies assessing exposure to diethyl phthalate (DEP). nih.gov Its presence in biological samples, primarily urine, serves as a specific biomarker of DEP exposure. nih.gov The analysis of this glucuronide, often in conjunction with its parent monoester, MEP, allows for a more accurate quantification of the total internal dose of DEP.

Analytical methods for the detection and quantification of phthalate metabolites, including their glucuronidated forms, have become increasingly sophisticated. These methods typically involve enzymatic hydrolysis with β-glucuronidase to cleave the glucuronic acid moiety, followed by instrumental analysis using techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). cdc.govnih.govunil.ch This approach allows for the measurement of the total concentration of the phthalate monoester (free plus glucuronidated). researchgate.net The stability of the glucuronide conjugates in collected samples is a critical consideration, with studies recommending storage at subfreezing temperatures to ensure accurate measurements. researchgate.net

The data from biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES), have demonstrated the widespread presence of phthalate metabolites in the general population, underscoring the importance of analytes like this compound in public health research. epa.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C17H20O10 |

| Parent Compound | Diethyl Phthalate (DEP) |

| Primary Metabolite | Monoethyl Phthalate (MEP) |

| Metabolic Pathway | Phase II Biotransformation (Glucuronidation) |

| Biological Matrix for Detection | Urine |

| Analytical Technique | HPLC-MS/MS |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(2-ethoxycarbonylbenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O10/c1-2-24-14(22)7-5-3-4-6-8(7)15(23)26-16-11(19)9(17)10(18)12(25-16)13(20)21/h3-6,9-12,16-19H,2H2,1H3,(H,20,21)/t9-,10-,11+,12-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMQAADVCDNUCU-RPHNGCRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858133 | |

| Record name | 1-O-[2-(Ethoxycarbonyl)benzoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671215-25-1 | |

| Record name | 1-O-[2-(Ethoxycarbonyl)benzoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Pathways and Enzymology of Monoethyl Phthalate O Beta D Glucuronide Formation

Precursor Hydrolysis: Diethyl Phthalate (B1215562) to Monoethyl Phthalate Bioconversion

The initial and rate-limiting step in the metabolism of Diethyl Phthalate is its conversion to Monoethyl Phthalate (MEP). This bioconversion is a hydrolysis reaction that cleaves one of the two ethyl ester bonds of the DEP molecule.

Esterase and Lipase (B570770) Catalysis in Monoester Formation

The hydrolysis of DEP to MEP is catalyzed by a range of non-specific enzymes, primarily carboxylesterases and lipases, which are abundant in various tissues including the liver, intestine, and blood. These enzymes facilitate the cleavage of the ester linkage, resulting in the formation of MEP and ethanol.

Several studies have demonstrated the role of these hydrolases in phthalate metabolism. Pancreatic cholesterol esterase (CEase), for instance, has been shown to effectively hydrolyze structurally diverse phthalate acid esters (PAEs), including DEP, into their corresponding monoesters. Similarly, carboxylesterases and lipases are known to catalyze the transformation of various PAEs into their monoalkyl phthalate forms. The efficiency of this hydrolysis can be influenced by the structure of the phthalate molecule, with short-alkyl-chain variants like DEP being readily degraded by these enzymes.

Glucuronidation Mechanisms and Uridine (B1682114) 5'-Diphospho-Glucuronosyltransferase (UGT) Activity

Following its formation, MEP undergoes a Phase II conjugation reaction known as glucuronidation. This process involves the covalent attachment of a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the MEP molecule. This reaction is catalyzed by the superfamily of Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, which are primarily located in the endoplasmic reticulum of liver cells and other tissues. The addition of the highly polar glucuronic acid group significantly increases the water solubility of MEP, facilitating its excretion from the body, predominantly in urine.

Identification and Characterization of Relevant UGT Isoforms

While the specific UGT isoforms responsible for the glucuronidation of Monoethyl Phthalate have not been extensively characterized, research on other phthalate monoesters provides significant insight. Studies on the structurally related but more lipophilic monoester, Mono(2-ethylhexyl) phthalate (MEHP), have identified several UGT isoforms capable of catalyzing its glucuronidation. nih.gov These include members of both the UGT1A and UGT2B subfamilies.

In humans, the primary UGT isoforms that have been shown to glucuronidate MEHP include UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, and UGT2B7. nih.govresearchgate.net It is plausible that a similar subset of these enzymes is involved in the conjugation of MEP, although the extent of this reaction is known to be significantly lower for MEP compared to more lipophilic phthalate monoesters. nih.govresearchgate.net The activity of these isoforms is tissue-specific, with UGT1A3, UGT1A9, UGT2B4, and UGT2B7 being prominent in the liver, while isoforms like UGT1A7, UGT1A8, and UGT1A10 play a larger role in extrahepatic tissues such as the intestine. nih.gov

Table 1: Human UGT Isoforms Active in the Glucuronidation of Mono(2-ethylhexyl) phthalate (MEHP) This table provides data for MEHP, a proxy for understanding potential MEP metabolism, as specific isoform data for MEP is limited.

| UGT Isoform | Primary Location | Reference |

| UGT1A3 | Liver | nih.gov |

| UGT1A7 | Intestine | nih.gov |

| UGT1A8 | Intestine | nih.gov |

| UGT1A9 | Liver, Intestine | nih.gov |

| UGT1A10 | Intestine | nih.gov |

| UGT2B4 | Liver | nih.gov |

| UGT2B7 | Liver, Intestine | nih.gov |

Cofactor Requirements and Enzymatic Kinetics

The enzymatic conjugation of MEP by UGTs is strictly dependent on the presence of the activated sugar donor, uridine 5'-diphospho-glucuronic acid (UDPGA). nih.gov This cofactor provides the glucuronic acid moiety that is transferred to the MEP substrate.

The kinetics of UGT-mediated reactions can be complex and often vary between different UGT isoforms and substrates. nih.gov For many substrates, the kinetics follow the classic Michaelis-Menten model, characterized by the parameters Km (the substrate concentration at half-maximal velocity) and Vmax (the maximum reaction velocity). researchgate.netdoi.org However, some UGT isoforms, such as UGT1A9 in its reaction with MEHP, exhibit atypical kinetics that fit a negative allosteric model, suggesting more complex substrate-enzyme interactions. nih.gov

While specific kinetic parameters for MEP glucuronidation are not available in the literature, studies on MEHP show that different UGT isoforms have varying affinities and catalytic efficiencies. For MEHP, intrinsic clearance (CLint) values were found to be in the order of UGT1A9 > UGT2B7 > UGT1A7 > UGT1A8 ≥ UGT1A10 > UGT1A3 > UGT2B4, indicating that UGT1A9 is the most efficient enzyme for its glucuronidation. nih.gov

Theoretical Models of Glucuronidation Efficacy

In the absence of complete crystal structures for human UGTs, theoretical models are employed to predict substrate specificity and metabolic outcomes. These in silico approaches include Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations. nih.gov

QSAR models use mathematical relationships to correlate the chemical structures of compounds with their biological activity, such as their likelihood of being a UGT substrate. nih.govmdpi.com These models can identify key molecular features, such as hydrophobicity (logP), the presence of aromatic rings, and hydrogen bond donors, that are important for substrate binding and turnover. nih.gov

Molecular docking is another computational technique used to predict how a substrate, such as a phthalate monoester, binds to the active site of a UGT enzyme. nih.govnih.gov These simulations can reveal the specific interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the substrate-enzyme complex and are crucial for catalysis. nih.govnih.gov Such models help in understanding why certain phthalates are better substrates for specific UGT isoforms and can aid in predicting the metabolic fate of new or less-studied compounds.

Comparative Biotransformation Pathways of Phthalate Monoesters

The metabolic fate of phthalate monoesters is heavily influenced by the structure of their alkyl side chain. A comparison between the biotransformation of the short-chain, hydrophilic MEP and longer-chain, more lipophilic monoesters like monobutyl phthalate (MBP) and MEHP reveals significant differences in their metabolic pathways.

The primary distinguishing factor is the extent of glucuronidation versus other metabolic pathways. For MEP, a large portion is excreted in the urine unchanged in its free, unconjugated form. Studies have shown that approximately 71% of urinary MEP is in the free form, indicating that glucuronidation is a less dominant pathway for this hydrophilic metabolite. nih.govresearchgate.net

In contrast, for more lipophilic monoesters such as monobutyl phthalate (MBP), monobenzyl phthalate (mBzP), and MEHP, glucuronidation is a much more efficient and primary route of elimination. For these compounds, the vast majority is excreted as the glucuronide conjugate, with the free monoester accounting for only a small fraction (typically 6-16%) of the total amount in urine. nih.gov

Furthermore, longer-chain monoesters like MEHP can undergo additional Phase I oxidative reactions prior to or instead of glucuronidation. researchgate.net These reactions, catalyzed by cytochrome P450 enzymes, introduce hydroxyl or carboxyl groups onto the alkyl side chain, creating secondary metabolites which are then often glucuronidated before excretion. researchgate.net This oxidative pathway is not a significant route for MEP.

Table 2: Comparative Metabolic Fate of Phthalate Monoesters

| Metabolite | Parent Phthalate | Key Feature | Primary Metabolic Pathways | % Excreted as Free Monoester in Urine (Approx.) | Reference |

| Monoethyl Phthalate (MEP) | Diethyl Phthalate (DEP) | Short-chain, Hydrophilic | Direct urinary excretion, Minor glucuronidation | 71% | nih.gov |

| Monobutyl Phthalate (MBP) | Dibutyl Phthalate (DBP) | Medium-chain, Lipophilic | Extensive glucuronidation | 6-16% | nih.gov |

| Mono(2-ethylhexyl) Phthalate (MEHP) | Di(2-ethylhexyl) Phthalate (DEHP) | Long-chain, Lipophilic | Extensive glucuronidation, Side-chain oxidation | 6-16% | nih.gov |

Glucuronidation versus Oxidative Metabolism

The biotransformation of phthalates generally occurs in two phases. Phase I involves the initial hydrolysis of phthalate diesters into their corresponding monoesters. nih.gov For Diethyl Phthalate (DEP), this initial step yields Monoethyl Phthalate (MEP). Following this, MEP can undergo Phase II metabolism, where it is conjugated with endogenous molecules to increase its hydrophilicity and promote excretion. nih.gov The primary Phase II pathway for MEP is glucuronidation, a process catalyzed by the Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzyme superfamily. nih.gov This reaction involves the transfer of a glucuronic acid moiety to MEP, forming Monoethyl phthalate O-beta-D-glucuronide. nih.gov

However, not all MEP undergoes glucuronidation. A significant portion of the metabolic fate of MEP is determined by a competition between this conjugation reaction and direct urinary excretion of the free monoester. The extent to which glucuronidation occurs is strongly influenced by the physicochemical properties of the phthalate monoester, particularly its lipophilicity. nih.gov

In contrast to MEP, longer-chain, more lipophilic (High Molecular Weight) phthalate monoesters often undergo further Phase I oxidative metabolism—such as hydroxylation and oxidation—before a subsequent Phase II conjugation step. nih.gov For short-chain, hydrophilic monoesters like MEP, oxidative metabolism is a less prominent pathway. researchgate.net The primary metabolic divergence for MEP is between direct excretion and glucuronidation. nih.gov

Research demonstrates a stark difference in the urinary excretion profiles of MEP compared to its more lipophilic counterparts. A study on the U.S. population revealed that for MEP, the most hydrophilic of the common monoesters, a geometric mean of approximately 71% was excreted in the urine as the unconjugated, free monoester. nih.gov This indicates that glucuronidation is the less dominant pathway for MEP elimination. Conversely, for more lipophilic monoesters such as Monobutyl Phthalate (mBP), Monobenzyl Phthalate (mBzP), and Mono-2-ethylhexyl Phthalate (mEHP), the free monoester accounted for only 6% to 16% of their urinary excretion, signifying that glucuronidation is the major metabolic route for these compounds. nih.gov

| Phthalate Monoester Metabolite | Chemical Property | Geometric Mean of Free Monoester in Urine (%) | Primary Metabolic Fate |

|---|---|---|---|

| Monoethyl Phthalate (MEP) | Hydrophilic | ~71% | Direct Excretion |

| Monobutyl Phthalate (mBP) | Lipophilic | 6-16% | Glucuronidation |

| Monobenzyl Phthalate (mBzP) | Lipophilic | 6-16% | Glucuronidation |

| Mono-2-ethylhexyl Phthalate (mEHP) | Lipophilic | 6-16% | Glucuronidation |

The enzymology of phthalate monoester glucuronidation involves specific isoforms of the UGT superfamily. While the precise UGTs responsible for MEP conjugation are not extensively detailed, comprehensive studies on other phthalate monoesters, such as Mono-2-ethylhexyl Phthalate (mEHP), provide significant insight into the enzymes involved in this metabolic process. For mEHP, several UGT isoforms have been identified as catalysts for its glucuronidation in both the liver and intestine. nih.govresearchgate.net These findings suggest that a characteristic set of UGT enzymes is responsible for the detoxification of phthalate monoesters. nih.govresearchgate.net

| UGT Isoform | Tissue Location | Role in Mono-2-ethylhexyl Phthalate (mEHP) Glucuronidation |

|---|---|---|

| UGT1A3 | Liver | Catalyzes mEHP glucuronidation. nih.govresearchgate.net |

| UGT1A7 | Intestine | Catalyzes mEHP glucuronidation. nih.govresearchgate.net |

| UGT1A8 | Intestine | Catalyzes mEHP glucuronidation. nih.govresearchgate.net |

| UGT1A9 | Liver, Intestine | Catalyzes mEHP glucuronidation with high efficiency. nih.govresearchgate.net |

| UGT1A10 | Intestine | Catalyzes mEHP glucuronidation. nih.govresearchgate.net |

| UGT2B4 | Liver | Catalyzes mEHP glucuronidation. nih.govresearchgate.net |

| UGT2B7 | Liver, Intestine | Catalyzes mEHP glucuronidation with high efficiency. nih.govresearchgate.net |

Advanced Analytical Methodologies for Research Quantification of Monoethyl Phthalate O Beta D Glucuronide

Sample Preparation Techniques for Biological Matrices

The accurate quantification of Monoethyl phthalate (B1215562) O-beta-D-glucuronide, the primary conjugated metabolite of Monoethyl phthalate (MEP), in biological matrices such as urine and serum is a critical step in assessing human exposure to its parent compound, Diethyl phthalate (DEP). Given that phthalate monoesters are predominantly excreted as water-soluble glucuronide conjugates, sample preparation methods must effectively handle these conjugated forms to ensure comprehensive measurement. researchgate.netnih.govresearchgate.net The complexity of biological samples necessitates robust preparation techniques to isolate the analyte, remove interferences, and concentrate it to levels suitable for instrumental analysis. Key strategies include enzymatic deconjugation, extraction, and stringent contamination control.

Enzymatic Deconjugation Strategies (e.g., β-Glucuronidase Application)

Since Monoethyl phthalate is primarily excreted in its glucuronidated form, a deconjugation step is essential to cleave the glucuronic acid moiety, releasing the free monoester for analysis. researchgate.netnih.gov This is almost universally achieved through enzymatic hydrolysis using β-glucuronidase. cdc.govcdc.gov The total concentration of the phthalate metabolite is then determined by quantifying the released monoester.

Optimization of Deconjugation Efficiency

The completeness of the enzymatic reaction is paramount for accurate quantification. Incomplete hydrolysis will lead to an underestimation of the total metabolite concentration. The efficiency of the deconjugation process is influenced by several critical parameters that must be carefully optimized. These factors include the pH and molarity of the buffer solution, incubation temperature, incubation duration, and the amount of enzyme used. nih.gov

For instance, a study on the hydrolysis of various urinary biomarkers, including phthalate metabolites, highlighted the necessity of optimizing enzyme amounts and incubation times to ensure reproducible and complete deconjugation. cdc.gov The optimization process typically involves systematically varying one parameter while keeping others constant and measuring the yield of the deconjugated analyte. For example, different incubation temperatures (e.g., 37°C vs. 55°C) and time points (e.g., 30 minutes to 16 hours) are tested to find the conditions that yield the highest and most consistent recovery of the free monoester. cdc.govnih.gov The pH of the urine sample is adjusted with a buffer (e.g., ammonium (B1175870) acetate) to the optimal range for the specific enzyme being used, which is often around pH 5.0 to 6.8. nih.govoup.com

| Parameter | Typical Range | Optimized Condition Example nih.gov | Purpose |

| Enzyme Amount | 10 - 2000 IU/mL | 2000 IU | To ensure a sufficient catalyst-to-substrate ratio for complete hydrolysis. |

| Incubation Time | 30 min - 16 h | 16 h | To allow the enzymatic reaction to proceed to completion. |

| Temperature | 37°C - 55°C | 37°C | To maintain optimal enzyme activity without causing denaturation. |

| Buffer pH | 5.0 - 7.0 | pH 6.8 (Sodium Phosphate) | To provide the ideal chemical environment for the enzyme's catalytic function. |

| Buffer Molarity | 0.1 - 2 M | 2 M | To maintain stable pH and ionic strength throughout the reaction. |

This table presents typical ranges and an example of optimized conditions for enzymatic hydrolysis of glucuronide conjugates, based on methodologies for similar compounds.

Selection and Performance of Enzyme Preparations

The source of the β-glucuronidase enzyme can significantly impact the hydrolysis efficiency and the purity of the final sample. Enzymes derived from different organisms exhibit varying levels of activity, specificity, and purity. Preparations from Escherichia coli (E. coli K12) and Helix pomatia are commonly used in biomonitoring studies. cdc.govoup.com

The E. coli K12-derived enzyme is often favored for its high purity and specificity, which minimizes the risk of non-specific binding or the presence of other enzymatic activities, such as lipase (B570770) activity, that could potentially hydrolyze the parent phthalate diesters into monoesters, leading to artificially inflated results. cdc.gov Some crude enzyme preparations have been shown to contain lipase activity that can hydrolyze phthalate diesters, which may be present as external contaminants, into the very monoesters being measured. cdc.gov Therefore, selecting a high-purity enzyme is crucial. The performance of the enzyme is often monitored by adding a known amount of a control glucuronide conjugate, such as 4-methylumbelliferyl glucuronide, to samples to verify the completion of the hydrolysis reaction. nih.govoup.com

Solid-Phase Extraction (SPE) and Microextraction Methods

Following enzymatic hydrolysis, Solid-Phase Extraction (SPE) is a widely employed technique for the cleanup and pre-concentration of Monoethyl phthalate from the biological matrix. nih.govcdc.govoup.com SPE offers several advantages over traditional liquid-liquid extraction, including higher recovery rates, reduced solvent consumption, and the potential for automation. gcms.czmdpi.com

The process involves passing the hydrolyzed sample through a cartridge packed with a solid sorbent. The analyte of interest is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of an appropriate organic solvent. oup.com For phthalate metabolites, polymeric reversed-phase sorbents like Oasis HLB (hydrophilic-lipophilic balanced) are commonly used due to their high retention capacity for a wide range of compounds. oup.com The selection of washing and elution solvents is optimized to maximize analyte recovery and minimize matrix effects. mdpi.com For example, an automated SPE method for phthalate metabolites in serum used Oasis HLB cartridges, which were conditioned with methanol (B129727) and formic acid, washed with water and a methanol/water mixture, and finally eluted with acetonitrile. oup.com

A miniaturized version of SPE, known as Microextraction by Packed Sorbent (MEPS), has emerged as a rapid, effective, and environmentally friendly alternative. nih.govresearchgate.netnih.gov MEPS integrates the sorbent directly into a syringe, significantly reducing the amount of sample and solvent required. nih.gov This technique has been successfully applied to the analysis of other glucuronide conjugates, such as ethyl glucuronide in hair, demonstrating its potential for high-throughput analysis of phthalate metabolites. researchgate.net The MEPS procedure involves a series of draw-eject cycles to load the sample, followed by washing and elution steps, with the final eluate often being suitable for direct injection into the analytical instrument. nih.gov

| Technique | Sorbent Example | Advantages | Disadvantages | Typical Recovery oup.comtandfonline.comnih.gov |

| Solid-Phase Extraction (SPE) | Oasis HLB, C18 | High recovery, good reproducibility, automation potential, reduced solvent use vs. LLE. | Can be more costly than LLE, potential for cartridge variability. | 86% - >98% |

| Microextraction by Packed Sorbent (MEPS) | Anion Exchange (SAX) | Very low sample/solvent volume, rapid, cost-effective for high throughput. | Lower capacity than traditional SPE, potential for matrix effects. | Not specified for MEPG, but effective for similar analytes. |

This table compares SPE and MEPS methodologies for the extraction of metabolites from biological samples.

Liquid-Liquid Extraction (LLE) Approaches

Liquid-Liquid Extraction (LLE) is a conventional and established method for isolating analytes from aqueous samples. core.ac.ukepa.gov In this technique, the aqueous sample (post-hydrolysis) is mixed with an immiscible organic solvent. The Monoethyl phthalate partitions into the organic phase, which is then separated from the aqueous layer. epa.gov Common solvents used for the extraction of phthalate metabolites include n-hexane, methylene (B1212753) chloride, and isooctane. core.ac.ukepa.gov

The efficiency of LLE depends on factors such as the choice of solvent, the pH of the aqueous sample, the solvent-to-sample volume ratio, and the number of extraction steps. Multiple extractions with fresh portions of solvent are typically performed to ensure a quantitative transfer of the analyte. epa.gov After extraction, the organic phases are combined, dried (e.g., using anhydrous sodium sulfate), and concentrated before analysis. epa.gov While effective, LLE can be labor-intensive, time-consuming, and requires large volumes of organic solvents, which raises environmental and safety concerns. mdpi.comtandfonline.com However, it remains a valuable technique, particularly when dealing with complex or unique sample matrices where standardized SPE methods may not be optimal.

Minimization of Analytical Contamination ("Phthalate Blank Problem")

A significant challenge in the analysis of phthalates and their metabolites is the "phthalate blank problem". mdpi.com Phthalates are ubiquitous in the environment and are commonly found in laboratory materials, including solvents, reagents, pipette tips, plastic containers, and tubing. mdpi.comepa.gov This widespread presence can lead to sample contamination at any stage of the analytical process, from collection to final analysis, resulting in erroneously high measurements. core.ac.uk

Controlling this background contamination is crucial for achieving accurate and reliable quantification, especially at the low concentrations typically found in biological samples. cdc.gov A multi-faceted approach is required to minimize the phthalate blank:

Material Selection: Whenever possible, glass, stainless steel, or other non-plastic materials should be used. All glassware must be meticulously cleaned, for example, by rinsing with high-purity solvents or baking at high temperatures. epa.gov

Reagent Purity: High-purity solvents and reagents must be used. Solvents may require purification by distillation in all-glass systems to remove trace phthalate contaminants. epa.gov

Procedural Blanks: Laboratory reagent blanks must be processed with every batch of samples. epa.gov These blanks, which contain all reagents and undergo the entire sample preparation process without the biological matrix, are essential for monitoring and subtracting background contamination levels.

Minimizing Exposure: Samples should be exposed to the laboratory environment for the shortest time possible. Direct injection techniques, when feasible, can bypass extensive sample preparation steps and reduce contamination risks. mdpi.com

Studies comparing contamination levels have shown that both LLE and SPE can introduce contaminants, with masses of background phthalates ranging from a few nanograms to over 60 ng depending on the specific phthalate and the materials used. tandfonline.com Failure to account for these blank levels can lead to a significant overestimation of the true analyte concentration in the sample. tandfonline.com

Chromatographic Separation Techniques

The accurate quantification of Monoethyl phthalate O-beta-D-glucuronide, a significant metabolite of diethyl phthalate (DEP), relies on sophisticated analytical methodologies capable of isolating it from complex biological matrices. Chromatographic techniques are central to this process, providing the necessary separation prior to detection. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and gas chromatography (GC) are the principal methods employed, each with specific considerations for this polar, conjugated metabolite.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polar and thermally labile compounds like this compound, as it typically does not require derivatization. Method development focuses on optimizing the separation of the target analyte from other urinary components and structurally similar phthalate metabolites.

Reverse-phase HPLC is the most common approach, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. govst.edugovst.edu The separation is achieved by carefully controlling the mobile phase composition, often a gradient elution of an aqueous component (e.g., water with a pH-modifying additive like ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). unil.chmdpi.com This allows for the efficient elution of various compounds based on their polarity.

Key parameters in HPLC method development include the choice of the column, mobile phase composition and gradient, flow rate, and column temperature. govst.edu For instance, a method for separating various phthalates might use a C18 column with a gradient of methanol and water, ensuring baseline separation of isomers and different metabolites. govst.edugovst.edu Detection is commonly performed using mass spectrometry, though UV detection at specific wavelengths (e.g., 230 nm) can also be employed for phthalate analysis in general. govst.edugovst.edu

Table 1: Example HPLC Parameters for Phthalate Metabolite Analysis

| Parameter | Specification | Source |

|---|---|---|

| Column | Poroshell 120 C18 (150 x 4.6 mm, 4 µm) | mdpi.com |

| Mobile Phase A | 10 mM Ammonium Acetate Buffer (pH 5) | mdpi.com |

| Mobile Phase B | Methanol:Isopropanol (50:50 v/v) | mdpi.com |

| Elution Type | Gradient | mdpi.com |

| Column Temperature | 20 ± 1 °C | mdpi.com |

| Detection | Photodiode Array (PDA) or Mass Spectrometry | mdpi.com |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically <2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. dphen1.com These advantages make UPLC particularly well-suited for high-throughput biomonitoring studies that require the quantification of numerous samples. dphen1.com

UPLC methods for phthalate metabolites, including glucuronide conjugates, often employ similar reverse-phase principles as HPLC but with optimized systems to handle the higher backpressures generated by the smaller particles. dphen1.comresearchgate.net The enhanced separation efficiency of UPLC is especially beneficial for resolving isomeric phthalate metabolites, which can be challenging with conventional HPLC. uq.edu.au The coupling of UPLC with tandem mass spectrometry (UPLC-MS/MS) is a powerful combination for the sensitive and selective determination of this compound in biological samples like urine. dphen1.com

Gas Chromatography (GC) Considerations for Derivatization

Gas Chromatography (GC) is another powerful separation technique, known for its high resolving power. However, its application for polar and non-volatile compounds like this compound is complex. nih.gov The direct analysis of such compounds by GC is generally not feasible due to their low volatility and thermal instability. nih.gov

Therefore, a critical consideration for GC analysis is derivatization . This chemical process modifies the analyte to increase its volatility and thermal stability, making it suitable for GC separation. nih.govnih.gov For phthalate monoesters and their glucuronides, this often involves two steps. First, an enzymatic hydrolysis step using β-glucuronidase is performed to cleave the glucuronide moiety, yielding the free monoester (Monoethyl phthalate). nih.govcdc.govsigmaaldrich.com Second, the resulting monoester's carboxylic acid group is derivatized, for instance, through methylation (e.g., with diazomethane) or silylation (e.g., with BSTFA). nih.govsigmaaldrich.com

While derivatization enables the use of GC-MS, it also introduces additional sample preparation steps, which can be a source of error and contamination. nih.gov Nevertheless, GC-MS methods have been successfully developed for the determination of various phthalate monoesters in biological samples following these preparatory steps. nih.govsigmaaldrich.com

Mass Spectrometric Detection and Quantification

Following chromatographic separation, mass spectrometry (MS) serves as the definitive tool for the detection and quantification of this compound. Its high selectivity and sensitivity allow for precise measurement even at the low concentrations typically found in biological samples.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) Protocols

Electrospray Ionization (ESI) is the preferred ionization technique for analyzing polar, thermally labile molecules like glucuronide conjugates directly from a liquid chromatography eluent. uq.edu.aunih.gov ESI generates charged ions from the analyte molecules in the liquid phase with minimal fragmentation. The negative ionization mode is particularly effective for phthalate metabolites and their glucuronides due to the presence of carboxylic acid groups. unil.chnih.gov

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and is crucial for accurate quantification in complex matrices like urine. unil.chnih.gov In a typical MS/MS protocol, the precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented via collision-induced dissociation, and then specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and chemical interference, leading to a much better signal-to-noise ratio. unil.ch

Table 2: Illustrative ESI-MS/MS Parameters for Phthalate Metabolite Glucuronides

| Parameter | Setting | Rationale | Source |

|---|---|---|---|

| Ionization Mode | Negative Electrospray (ESI-) | Efficiently ionizes acidic functional groups present in the molecule. | unil.chnih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. | unil.ch |

| Precursor Ion (Q1) | m/z corresponding to [M-H]⁻ of the analyte | Selects the deprotonated molecular ion of this compound. | nih.gov |

| Product Ion(s) (Q3) | m/z corresponding to specific fragments | Confirms the identity of the analyte and provides quantitative data with low interference. | nih.gov |

Quantification Strategies: Isotope-Labeled Internal Standards

The most robust strategy for quantifying this compound is isotope-dilution mass spectrometry. cdc.govresearchgate.net This approach involves adding a known amount of a stable, isotope-labeled version of the analyte (e.g., containing ¹³C or ²H atoms) to the sample at the beginning of the analytical procedure. researchgate.netlumiprobe.com

This isotope-labeled internal standard behaves almost identically to the native analyte throughout all sample preparation steps (extraction, cleanup, derivatization) and during chromatographic separation and ionization. researchgate.net However, it is distinguishable by the mass spectrometer due to its higher mass. lumiprobe.com

By measuring the ratio of the signal from the native analyte to the signal from the isotope-labeled internal standard, any variations in sample recovery or matrix effects (ion suppression or enhancement during ESI) can be accurately corrected for. researchgate.net This ensures high precision and accuracy in the final quantitative result. unil.chnih.gov The use of isotope-labeled internal standards is considered the gold standard for quantitative biomonitoring of environmental chemicals. lumiprobe.comnih.gov

Method Validation Parameters: Precision, Accuracy, Detection Limits

The robust quantification of this compound, typically measured as total monoethyl phthalate (MEP) after enzymatic deconjugation, relies on stringent method validation. nih.govnih.gov High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the cornerstone analytical technique, offering high sensitivity and selectivity. nih.govuq.edu.au Method validation ensures the reliability and reproducibility of the analytical data. nih.gov

Precision: Precision is the measure of the repeatability of an analytical method. It is typically expressed as the relative standard deviation (%RSD) of replicate measurements. For the analysis of phthalate metabolites, including MEP, intra- and inter-assay precision are evaluated. Studies have demonstrated that well-validated HPLC-MS/MS methods can achieve a %RSD of less than 15%, indicating high precision. nih.gov For instance, a method for the simultaneous determination of multiple phthalate metabolites reported precision and accuracy well within the acceptable 15% range. nih.gov

Accuracy: Accuracy refers to the closeness of a measured value to the true value. It is often assessed by analyzing certified reference materials or by performing spiking and recovery experiments in the biological matrix of interest. For phthalate metabolite analysis, accuracy is generally expected to be within ±15% of the nominal value. nih.gov The use of isotope-labeled internal standards, such as ¹³C₄-labeled phthalate monoesters, is a common practice to correct for matrix effects and ensure high accuracy. nih.gov

Detection Limits: The limit of detection (LOD) and the limit of quantification (LOQ) are critical parameters for assessing the sensitivity of an analytical method, particularly for trace-level analysis of environmental contaminants. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For MEP, HPLC-MS/MS methods have achieved LODs in the range of nanograms per milliliter (ng/mL) in urine. mdpi.com For example, one validated method reported an LOQ of 0.3 ng/mL for MEP in urine. nih.gov

| Validation Parameter | Typical Acceptance Criteria | Reported Values for MEP Analysis | Reference |

|---|---|---|---|

| Precision (%RSD) | <15% | Well within 15% | nih.gov |

| Accuracy (% Recovery) | 85-115% | Within 15% of nominal value | nih.gov |

| Limit of Quantification (LOQ) | Matrix-dependent | 0.3 ng/mL in urine | nih.gov |

It is important to note that the direct analysis of the glucuronide conjugate is less common than the analysis of the total aglycone (MEP) after enzymatic hydrolysis with β-glucuronidase. nih.govcdc.gov The stability of the glucuronide conjugate in urine samples is a critical pre-analytical consideration, with studies showing that concentrations can decrease over time at 25°C and 4°C, but remain stable for up to a year at -70°C. researchgate.netnih.gov

Untargeted Metabolomics and Data Processing Approaches

Untargeted metabolomics has emerged as a powerful tool to explore the global metabolic response to environmental exposures, including phthalates. frontiersin.orgnih.gov This approach aims to comprehensively measure all detectable small molecules in a biological sample, providing insights into the metabolic pathways perturbed by the exposure. frontiersin.org

While studies specifically focusing on the metabolic features directly associated with this compound are limited, research on the metabolic impact of its parent compound, DEP, and other phthalates provides valuable insights. Exposure to phthalates has been shown to be associated with alterations in various metabolic pathways. frontiersin.orgacs.org

Untargeted metabolomics studies in human populations have linked phthalate exposure to changes in:

Lipid Metabolism: Alterations in fatty acid and sphingomyelin (B164518) levels have been observed. nih.gov

Amino Acid Metabolism: Changes in the levels of various amino acids and their derivatives have been reported. nih.gov

Nucleic Acid Metabolism: Perturbations in purine (B94841) metabolism have been identified. nih.gov

Steroid Hormone Biosynthesis: Disruptions in this pathway have been noted in animal studies. nih.gov

A study on pregnant women found that phthalate exposure was associated with enhanced lipid biogenesis, inflammation, and altered nucleic acid metabolism. frontiersin.org Another study in a male cohort suggested that low-level environmental phthalate exposure was associated with increased oxidative stress and fatty acid oxidation. acs.org

| Metabolic Pathway | Observed Alterations Associated with Phthalate Exposure | Reference |

|---|---|---|

| Lipid Metabolism | Upregulation of fatty acids, downregulation of ceramides (B1148491) and sphingomyelins | nih.gov |

| Amino Acid Metabolism | Upregulation of amino acids and their derivatives | nih.gov |

| Purine Metabolism | Upregulation of purines and their derivatives | nih.gov |

| Steroid Hormone Biosynthesis | Disruption of the pathway | nih.gov |

| Oxidative Stress | Increased oxidative stress markers | acs.org |

The large and complex datasets generated by untargeted metabolomics necessitate the use of multivariate statistical analysis to identify meaningful patterns and associations. unit.no These methods can handle the high dimensionality of metabolomics data and help in the identification of metabolic features that are significantly associated with exposure. unit.no

Commonly used multivariate statistical techniques in this field include:

Principal Component Analysis (PCA): An unsupervised method used for initial data exploration, visualization, and dimensionality reduction. PCA can reveal clustering or trends in the data related to phthalate exposure. acs.org

Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method that is used to model the relationship between the metabolomic data and a specific outcome, such as exposure status. PLS-DA is effective in identifying the variables (metabolic features) that are most important for discriminating between different exposure groups. unit.no

These statistical approaches are crucial for identifying candidate biomarkers of exposure and effect, and for generating hypotheses about the biological mechanisms underlying the toxic effects of phthalates. frontiersin.orgacs.org

Monoethyl Phthalate O Beta D Glucuronide As a Biomarker in Exposure Research

Biomonitoring Strategies for Phthalate (B1215562) Exposure Assessment

Biomonitoring provides a direct measure of the internal dose of a chemical that an individual has absorbed, integrating exposure from all sources. For phthalates, which are rapidly metabolized and excreted, the analysis of their metabolites in urine is the most common and reliable approach for assessing human exposure. nih.gov

Upon entering the body, diethyl phthalate (DEP) is rapidly hydrolyzed to its primary metabolite, monoethyl phthalate (MEP). nih.gov Subsequently, MEP undergoes a phase II biotransformation reaction where it is conjugated with glucuronic acid to form Monoethyl Phthalate O-beta-D-glucuronide. nih.govnih.gov This glucuronidation process increases the water solubility of the metabolite, facilitating its excretion in urine. nih.gov The measurement of this glucuronide conjugate, or more commonly the total MEP concentration after enzymatic deconjugation, in urine is a sensitive and specific method for quantifying DEP exposure. cdc.gov

A significant portion of MEP is excreted in the urine as the free monoester. nih.gov Studies have shown that for the more hydrophilic monoester, MEP, about 71% is excreted in the urine in its unconjugated form. nih.gov The remaining portion is excreted as the glucuronide conjugate. Despite the presence of the free form, the analysis of the total MEP concentration (free + glucuronidated) is the standard practice in most large-scale epidemiological studies. nih.gov

Biomonitoring studies have consistently demonstrated widespread exposure to DEP in the general population, as evidenced by the high detection frequencies of its metabolite, MEP, in urine samples. In a study of pregnant women in Israel, MEP was detected in 100% of the urine samples tested. nih.gov The median concentration in this cohort was 56.7 µg/L, with a wide range from 5.3 to 2,585 µg/L, highlighting significant inter-individual variability in exposure levels. nih.gov

Data from a human reference population also showed high urinary levels of MEP, with a maximum concentration of 16,200 ng/mL (ppb). cdc.gov The geometric mean concentrations of MEP were found to be the highest among several phthalate metabolites measured in a study of Hmong women of reproductive age. nih.gov This high detection frequency and wide range of concentrations underscore the ubiquitous nature of DEP exposure and the variable levels experienced by different individuals.

Table 1: Detection Frequencies and Concentrations of Monoethyl Phthalate (MEP) in Urine from Various Research Cohorts

| Research Cohort | Detection Frequency (%) | Median Concentration (µg/L) | Concentration Range (µg/L) | Reference |

|---|---|---|---|---|

| Pregnant Women in Israel | 100 | 56.7 | 5.3 - 2,585 | nih.gov |

| Hmong Women of Reproductive Age | >80 | Not Reported | Not Reported | nih.gov |

| Human Reference Population | Not Specified | Not Reported | Up to 16,200 | cdc.gov |

Temporal Stability and Intra-Individual Variability in Research Sample Matrices

The temporal stability of urinary biomarkers is a critical factor for the design and interpretation of epidemiological studies. Research has shown that the concentrations of phthalate glucuronide conjugates can decrease over time if urine samples are not stored properly. researchgate.netnih.gov A study on the stability of eight phthalate metabolites and their glucuronide conjugates found that at 25°C and 4°C, the concentrations of some glucuronides decreased considerably within 1 to 3 days of collection. researchgate.netnih.gov However, when stored at -70°C, the glucuronide conjugates remained stable for up to one year, even with several freeze-thaw cycles. researchgate.netnih.gov Therefore, immediate cooling and subsequent freezing of urine specimens are recommended to ensure the integrity of this compound for accurate exposure assessment. researchgate.netnih.gov

Intra-individual variability refers to the fluctuation of biomarker concentrations within the same person over time. For MEP, studies have shown that while there is some variability, it is generally lower compared to metabolites of other phthalates like di(2-ethylhexyl) phthalate (DEHP). nih.gov The intraclass correlation coefficient (ICC), a measure of reliability, was found to be moderate for MEP (0.514) in one study, suggesting that a single urine sample can provide a reasonably stable estimate of an individual's exposure over a period of days. researchgate.net In another study, the between-person variance for MEP was much higher than the within-person variance, accounting for over 75% of the total variance, indicating that differences in exposure between individuals are greater than the fluctuations within an individual over a week. nih.gov

Table 2: Intra-Class Correlation Coefficients (ICCs) for Urinary Monoethyl Phthalate (MEP)

| Study Population | ICC (Creatinine-Adjusted) | Interpretation | Reference |

|---|---|---|---|

| 12 participants over 7 days | 0.514 | Moderate reliability | researchgate.net |

| Hmong Women of Reproductive Age | 0.51 - 0.64 | Strong reliability | nih.gov |

| Eight adults over 1 week (First Morning Voids) | 0.91 | Excellent reliability | nih.gov |

| Eight adults over 1 week (Spot Samples) | 0.77 | Good reliability | nih.gov |

Inter-Matrix Correlations in Biomonitoring Research

While urine is the most common matrix for phthalate biomonitoring, other biological fluids such as serum can also be utilized. Understanding the correlation of metabolite concentrations across different matrices is important for interpreting and comparing results from various studies.

Research comparing the levels of phthalate metabolites in urine and serum has provided valuable insights into their distribution and excretion patterns. A study that analyzed paired urine and serum samples found that the percentages of free and conjugated monoesters were similar for MEP in both matrices. nih.gov However, the absolute concentrations differed significantly. The serum levels of MEP were found to be less than 3% of their corresponding urinary levels. nih.gov This suggests that while the glucuronidation pattern is consistent between blood and urine, the concentration of this compound is substantially higher in urine, making it the preferred and more sensitive matrix for assessing DEP exposure.

The predominant form of oxidative metabolites of other phthalates, such as DEHP, has been found to be the glucuronide-bound conjugates in both urine and serum. researchgate.net This further supports the importance of considering the conjugated form when assessing phthalate exposure across different biological matrices.

In Vitro and in Vivo Research Models for Investigating Monoethyl Phthalate O Beta D Glucuronide

Cellular and Subcellular Research Models

In vitro models provide a controlled environment to study specific biochemical processes without the complexities of a whole organism. Subcellular fractions like microsomes and cultured cell lines are foundational tools for examining the glucuronidation of monoethyl phthalate (B1215562) (MEP).

Liver microsomes, which are vesicles of endoplasmic reticulum, contain a high concentration of UDP-glucuronosyltransferase (UGT) enzymes responsible for the glucuronidation process. These preparations are instrumental in characterizing the enzymatic kinetics of Monoethyl phthalate O-beta-D-glucuronide formation. Studies often use liver microsomes from various species, including humans, rats, dogs, and mice, to understand species-specific differences in metabolism. nih.govresearchgate.net

Research on the closely related mono(2-ethylhexyl) phthalate (MEHP) provides a framework for these investigations. In such studies, incubation mixtures typically contain the phthalate monoester, liver microsomes, and necessary cofactors like UDP-glucuronic acid and magnesium chloride. researchgate.net The rate of glucuronide formation is then measured, often using high-performance liquid chromatography (HPLC). researchgate.net

Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) are determined to describe the efficiency and capacity of the enzymatic reaction. For example, studies on MEHP in human liver microsomes have identified specific UGT isoforms, such as UGT1A3, UGT1A9, UGT2B4, and UGT2B7, as key catalysts in its glucuronidation. nih.govresearchgate.net The kinetics of MEHP glucuronidation in human liver microsomes were found to follow the Michaelis-Menten model. nih.govnih.gov Interspecies comparisons have revealed that the metabolic capabilities of UGT enzymes in the liver can differ markedly. nih.gov

Table 1: Example Kinetic Parameters for MEHP Glucuronidation in Human Liver and Intestinal Microsomes

This table presents data for the analogue compound Mono(2-ethylhexyl) phthalate (MEHP) to illustrate the type of data generated in microsomal studies.

| Tissue | Kinetic Model | Km (μM) | Vmax (nmol/min/mg protein) |

| Human Liver | Michaelis-Menten | 110 | 5.8 |

| Human Intestine (High-Affinity) | Biphasic | 5.6 | 0.40 |

| Human Intestine (Low-Affinity) | Biphasic | 430 | 0.70 |

Data sourced from references nih.govresearchgate.net.

Cell culture systems offer a more integrated model than microsomes, allowing for the study of metabolic pathways within the context of a whole, viable cell. Various cell lines are employed to investigate the metabolism and cellular effects of phthalate monoesters like MEP.

For instance, the human pancreatic beta cell line 1.1B4 has been used to study the effects of MEP exposure, revealing that the cells can respond to the compound at low doses. nih.gov In other research, neonatal mouse ovaries have been cultured with mixtures of phthalate metabolites, including MEP, to examine effects on cellular processes and gene expression. nih.gov Similarly, studies using a European sea bass embryonic cell line (DLEC) have investigated the cellular response to MEHP, a representative phthalate monoester. iss.it These models are crucial for understanding how MEP is processed within different cell types and for identifying the downstream biological pathways that are affected, which can precede the formation of the final glucuronide conjugate.

Animal Models in Phthalate Biotransformation Research

Animal models are indispensable for understanding the pharmacokinetics and in vivo metabolism of xenobiotics, including the formation and excretion of this compound. These models allow researchers to study the absorption, distribution, metabolism, and excretion (ADME) of the compound in a complete biological system.

Pharmacokinetic studies in animal models such as rats and dogs are used to determine how the body processes MEP. nih.govtandfonline.com In a study involving juvenile beagle dogs, radiolabeled MEP was administered intravenously or orally. tandfonline.comresearchgate.net The results showed that MEP was rapidly absorbed and eliminated, with an estimated half-life of about one hour. tandfonline.comresearchgate.net The primary route of excretion was through urine, accounting for approximately 90-96% of the administered dose, with only a small fraction (2-3%) found in feces. tandfonline.comresearchgate.net Interestingly, in this particular study on juvenile dogs, MEP itself was the major component found in plasma and urine, and its glucuronide or sulfate (B86663) conjugates were not detected as minor metabolites. tandfonline.comresearchgate.net This contrasts with other phthalate monoesters, where glucuronidation is a major metabolic pathway. researchgate.net

In rats, physiologically based pharmacokinetic (PBPK) models have been developed for both diethyl phthalate (DEP) and its metabolite MEP. nih.gov These models help predict the concentration of the compounds in various tissues. For MEP in rats, the tissue-to-plasma partition coefficient was found to be highest in the liver. nih.gov

Table 2: Pharmacokinetic Parameters of [¹⁴C]MEP in Juvenile Male Beagle Dogs

| Parameter | Intravenous Administration | Oral Administration |

|---|---|---|

| Elimination Half-Life (t½) | ~1 hour | ~1 hour |

| Urinary Excretion (% of dose) | 90-96% | 90-96% |

| Fecal Excretion (% of dose) | 2-3% | 2-3% |

| Major Component in Urine | Monoethyl phthalate (MEP) | Monoethyl phthalate (MEP) |

Data sourced from references tandfonline.comresearchgate.net.

While in vitro models identify the potential for glucuronidation, in vivo animal studies confirm its occurrence and physiological importance. There is a marked species difference in the metabolism of phthalates. nih.gov For some phthalate monoesters, primates readily form glucuronide conjugates, whereas rats may rely more on oxidizing the alkyl side chain. nih.gov

Studies comparing the glucuronidation patterns of various phthalate monoesters in humans have shown that for more lipophilic monoesters, a large percentage is excreted as the glucuronide conjugate. researchgate.net However, for the more hydrophilic MEP, a significant portion (around 71%) was found to be excreted in human urine as the free, unconjugated monoester. researchgate.net This highlights that while the glucuronidation pathway exists, its relative importance can vary significantly depending on the specific phthalate monoester and the species being studied. Animal models are crucial for exploring these species-specific differences in biotransformation that are first suggested by in vitro microsomal data. nih.gov

Synthetic Methodologies for this compound for Research Standards

The availability of pure analytical standards is a prerequisite for conducting accurate research on metabolites. The chemical synthesis of this compound provides the necessary reference material for its identification and quantification in biological samples. While commercially available, particularly as a deuterated standard for use in mass spectrometry, understanding its synthesis is relevant. scbt.com

A general and effective methodology for synthesizing O-glucuronides of xenobiotics can be adapted for MEP. researchgate.net This process typically involves several key steps:

Protection of the Glucuronic Acid Moiety: The starting material, D-glucuronic acid, is typically protected to prevent unwanted side reactions. This often involves acetylation of the hydroxyl groups and methylation of the carboxylic acid, resulting in a derivative like methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate.

Glycosylation Reaction: The protected glucuronic acid donor is then reacted with monoethyl phthalate. This key step forms the β-glycosidic bond between the anomeric carbon of the sugar and the carboxyl oxygen of MEP. Various coupling methods can be employed to facilitate this reaction.

Deprotection: In the final stage, the protecting groups (acetyl and methyl esters) are removed, typically through basic hydrolysis (saponification). This step must be carefully controlled to yield the final product, this compound, without cleaving the newly formed glycosidic bond. researchgate.net

This synthetic approach allows for the production of highly pure standards necessary for the validation of analytical methods and for conducting precise metabolic and pharmacokinetic studies. researchgate.net

Chemical Synthesis Approaches for Analytical Reference Materials

The synthesis of xenobiotic glucuronides, such as this compound, for use as analytical standards often involves multi-step chemical reactions. researchgate.net One of the most established methods for the formation of the glycosidic bond in glucuronides is the Koenigs-Knorr reaction. wikipedia.org This reaction typically involves the coupling of a glycosyl halide donor with an alcohol acceptor in the presence of a promoter, often a heavy metal salt like silver carbonate or silver oxide. wikipedia.orgmdpi.com

In the context of synthesizing this compound, the general strategy would involve the reaction of a protected glucuronic acid derivative, such as acetobromo-α-D-glucuronic acid methyl ester, with monoethyl phthalate. The hydroxyl group of the glucuronic acid and the carboxylic acid group of both reactants need to be protected to prevent unwanted side reactions. The reaction is typically carried out in an inert solvent, and the choice of promoter and reaction conditions is crucial for achieving a good yield and the desired stereoselectivity (β-linkage).

Following the glycosylation step, a deprotection sequence is necessary to remove the protecting groups from the glucuronic acid moiety and the phthalate. researchgate.net This often involves hydrolysis under basic conditions to cleave ester protecting groups. researchgate.net Careful optimization of these deprotection steps is critical to avoid cleavage of the newly formed glucuronide bond. researchgate.net The final product is then purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to obtain the high-purity analytical standard required for quantitative studies. mdpi.com

| Reaction Step | Key Reagents and Conditions | Purpose |

| Protection | Acetyl groups, Methyl ester | To prevent side reactions at the hydroxyl and carboxylic acid groups of glucuronic acid. |

| Glycosylation (Koenigs-Knorr) | Acetobromo-α-D-glucuronic acid methyl ester, Monoethyl phthalate, Silver salt (e.g., Ag2CO3) | Formation of the β-glycosidic bond between the glucuronic acid donor and the monoethyl phthalate acceptor. |

| Deprotection | Base-catalyzed hydrolysis (e.g., NaOH) | Removal of acetyl and methyl ester protecting groups to yield the final product. |

| Purification | High-Performance Liquid Chromatography (HPLC) | To isolate and purify the this compound to a high degree of purity for use as an analytical standard. |

Enzymatic and Multi-enzyme Cascade Synthesis for Research Applications

Enzymatic synthesis offers a highly specific and often more environmentally friendly alternative to chemical synthesis for producing glucuronides. This approach utilizes enzymes known as UDP-glucuronosyltransferases (UGTs), which are responsible for the glucuronidation of a wide range of xenobiotics and endogenous compounds in vivo. psu.edu

The in vitro synthesis of this compound can be achieved by incubating monoethyl phthalate with a source of UGT enzymes, such as human liver microsomes or recombinant UGT enzymes, in the presence of the sugar donor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). nih.govresearchgate.net Several human UGT isoforms, including UGT1A3, UGT1A9, UGT2B4, and UGT2B7, have been shown to catalyze the glucuronidation of mono(2-ethylhexyl) phthalate, a structurally related compound, suggesting they may also be active towards monoethyl phthalate. nih.gov The enzymatic reaction is typically carried out in a buffered solution at a physiological pH and temperature. The resulting glucuronide can then be purified from the reaction mixture. This method is particularly useful for producing milligram quantities of the metabolite for use as a reference standard in metabolic studies. nih.gov

| Component | Function |

| Monoethyl phthalate (Substrate) | The acceptor molecule to be glucuronidated. |

| UDP-glucuronosyltransferases (UGTs) (Enzyme) | Catalyzes the transfer of glucuronic acid to the substrate. Can be from sources like liver microsomes or recombinant enzymes. |

| Uridine 5'-diphospho-glucuronic acid (UDPGA) (Co-substrate) | The activated sugar donor that provides the glucuronic acid moiety. |

| Buffer Solution | Maintains optimal pH for enzyme activity. |

Future Directions and Methodological Advancements in Monoethyl Phthalate O Beta D Glucuronide Research

Development of Novel High-Throughput Analytical Platforms

The accurate and rapid quantification of Monoethyl phthalate (B1215562) O-beta-D-glucuronide is fundamental to large-scale biomonitoring studies. Current methodologies often rely on the enzymatic deconjugation of the glucuronide to measure the aglycone, monoethyl phthalate (MEP). While effective, this indirect approach can be time-consuming and may introduce variability. Future advancements are centered on the development of high-throughput platforms for the direct analysis of the intact glucuronide conjugate.

The evolution of analytical techniques has seen a move towards automation and increased efficiency. A significant step in this direction has been the automation of solid-phase extraction (SPE) followed by isotope dilution-high performance liquid chromatography (HPLC)-electrospray ionization (ESI)-tandem mass spectrometry (MS). chemrxiv.org This automation allows for the unattended sequential extraction of a large number of samples, leading to increased sample throughput, reduced solvent consumption, and improved reproducibility. chemrxiv.org

Further innovations are focused on minimizing or eliminating sample preparation steps. Ambient mass spectrometry, for instance, has been explored for the high-throughput screening of phthalates in various matrices. nih.gov This technique allows for the rapid analysis of samples in their native state with minimal preparation, significantly accelerating the screening process. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains a cornerstone for the analysis of phthalate metabolites. s4science.at Advances in LC-MS/MS technology, including the use of ultra-high-performance liquid chromatography (UHPLC) and more sensitive mass spectrometers, have enabled faster analysis times and lower limits of detection. nih.gov The direct measurement of glucuronide conjugates by LC-MS/MS is advantageous as it provides more specific information about the metabolic process and avoids potential inaccuracies associated with the deconjugation step. nih.govresearchgate.net The development of turbulent-flow online extraction technology coupled with HPLC-MS/MS is another promising approach for the simultaneous quantification of multiple plasticizer metabolites, including their glucuronide conjugates, in biological samples. researchgate.net

The following table provides a summary of advancements in analytical platforms for phthalate metabolite analysis:

| Analytical Platform | Key Features | Advantages |

|---|---|---|

| Automated SPE-LC-MS/MS | Robotic handling of solid-phase extraction cartridges. | Increased sample throughput, reduced manual error, lower solvent usage. chemrxiv.org |

| Ambient Mass Spectrometry | Direct analysis of samples with minimal preparation. | Extremely high-throughput, suitable for rapid screening. nih.gov |

| UHPLC-MS/MS | Utilizes smaller particle size columns for better separation and speed. | Faster analysis times, improved resolution and sensitivity. nih.gov |

| Online SPE-LC-MS/MS | Integration of sample extraction and chromatographic separation. | Reduced sample handling, increased automation and throughput. researchgate.net |

Advanced Computational Modeling for Predictive Metabolism

Computational modeling has emerged as a powerful tool for predicting the metabolic fate of xenobiotics like diethyl phthalate. Physiologically based pharmacokinetic (PBPK) models are particularly valuable as they can simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body.

Recent advancements have led to the development of sophisticated human PBPK models for DEP and its primary metabolite, MEP. chemrxiv.orgjax.org These models are typically multi-compartment systems representing various tissues and organs, such as the gut, liver, blood, and adipose tissue. jax.org The metabolism of DEP to MEP and the subsequent glucuronidation of MEP are key processes incorporated into these models. chemrxiv.orgjax.org The parameters for these models are often derived from a combination of in vitro data, in silico predictions, and human biomonitoring data. chemrxiv.orgjax.org

A key feature of these advanced models is their ability to predict internal concentrations of DEP and MEP in various tissues, providing insights into potential target organs for toxicity. chemrxiv.org Sensitivity analysis of these models can identify the most influential parameters affecting the pharmacokinetics of DEP and MEP, such as partition coefficients and the rate constants for glucuronidation and urinary excretion. chemrxiv.org

The development of these PBPK models represents a significant step towards a more quantitative approach to risk assessment for DEP exposure. chemrxiv.orgjax.org By predicting internal doses of the parent compound and its metabolites, these models can help to bridge the gap between external exposure and potential health effects.

The table below summarizes key aspects of advanced computational models for DEP metabolism:

| Model Type | Key Components | Predictive Capabilities |

|---|---|---|

| Physiologically Based Pharmacokinetic (PBPK) Model | Multi-compartment structure (e.g., gut, liver, blood), inclusion of metabolic pathways (hydrolysis, glucuronidation). chemrxiv.orgjax.org | Predicts internal concentrations of DEP and MEP in various tissues, simulates urinary excretion of MEP glucuronide. chemrxiv.orgjax.org |

| in silico Parameter Estimation | Use of computational tools to predict chemical-specific parameters. chemrxiv.org | Provides initial estimates for model parameters when experimental data is lacking. chemrxiv.org |

Integration with Multi-Omics Research for Holistic Pathway Analysis

The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach for a holistic understanding of the metabolic pathways affected by phthalate exposure. These systems biology approaches can provide a comprehensive picture of the cellular and systemic responses to DEP and its metabolites.

Transcriptomic studies, for example, have investigated the effects of DEP exposure on gene expression in various tissues. nih.gov Such studies can identify changes in the expression of genes encoding for metabolic enzymes, including the UDP-glucuronosyltransferases (UGTs) responsible for the glucuronidation of MEP. By linking gene expression changes to internal exposure levels of MEP, researchers can gain insights into the molecular mechanisms underlying inter-individual variability in DEP metabolism.

Metabolomics studies have also been employed to identify biomarkers of phthalate exposure and to understand the broader metabolic perturbations that occur. mdpi.com Untargeted metabolomics can reveal alterations in various metabolic pathways, such as amino acid metabolism, lipid metabolism, and oxidative stress, following phthalate exposure. mdpi.com Targeted metabolomics can then be used to quantify specific metabolites of interest with high precision.

The integration of different omics datasets is a key future direction. For instance, combining transcriptomic and metabolomic data can help to establish a clearer link between changes in gene expression and alterations in metabolic profiles. biorxiv.org This integrative approach can provide a more complete picture of the biological response to phthalate exposure, from the initial interaction with cellular components to the downstream effects on metabolic function.

A significant challenge and future goal is to directly link multi-omics findings to the specific pathway of Monoethyl phthalate O-beta-D-glucuronide formation. This would involve identifying genetic polymorphisms in UGT enzymes that influence the rate of MEP glucuronidation and correlating these with individual differences in urinary metabolite profiles. Proteomic analysis of UGT enzyme levels in relevant tissues would further enhance this understanding. Such integrated analyses will be crucial for a more personalized and mechanistically informed assessment of the health risks associated with DEP exposure.

The following table highlights the application of multi-omics in phthalate research:

| Omics Approach | Key Findings in Phthalate Research | Potential for Holistic Pathway Analysis |

|---|---|---|

| Transcriptomics | Identifies changes in gene expression, including metabolic enzymes, in response to phthalate exposure. nih.gov | Can reveal the regulatory networks controlling the expression of enzymes involved in MEP glucuronidation. |

| Metabolomics | Reveals broad metabolic perturbations and identifies potential biomarkers of exposure and effect. mdpi.com | Provides a snapshot of the metabolic state and can directly measure the levels of MEP and its glucuronide. |

| Proteomics | Quantifies changes in protein expression, including metabolic enzymes. | Can directly assess the abundance of UGT enzymes responsible for MEP glucuronidation. |

| Genomics | Identifies genetic variations (e.g., SNPs) that may influence metabolic capacity. | Can explain inter-individual differences in the efficiency of MEP glucuronidation. |

Q & A

Q. What analytical methods are recommended for detecting Monoethyl phthalate O-beta-D-glucuronide in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. For urine or plasma samples, solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges is advised to isolate the compound from matrix interferences. Quantification should use deuterated internal standards (e.g., d4-monoethyl phthalate glucuronide) to correct for ion suppression .

Q. How does this compound function as a biomarker in human studies?

As a phase II metabolite of diethyl phthalate (DEP), it reflects exposure to DEP, a common plasticizer. Its presence in urine or plasma correlates with DEP intake and is used to assess metabolic clearance rates. Researchers should normalize concentrations to creatinine levels in urine studies to account for dilution variability .

Q. What are the critical considerations for sample preparation when analyzing this compound in dried blood spots (DBS)?

Key steps include:

- Pre-treating DBS with methanol:water (70:30) to extract the glucuronide.

- Avoiding hemolysis, which can hydrolyze the conjugate back to free phthalate.

- Validating storage conditions (e.g., -80°C vs. ambient temperature) to prevent degradation .

Q. What are the primary sources of interference in glucuronide quantification?

Matrix effects from endogenous compounds (e.g., bilirubin in plasma) and cross-reactivity with structurally similar glucuronides (e.g., monobutyl phthalate glucuronide) are common. Use high-resolution mass spectrometry (HRMS) or orthogonal separation techniques (e.g., HILIC chromatography) to mitigate these issues .

Q. How stable is this compound under typical laboratory storage conditions?

Stability studies indicate degradation begins after 48 hours at room temperature. For long-term storage, samples should be kept at -80°C with antioxidants (e.g., ascorbic acid) to prevent enzymatic or pH-dependent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize enzymatic synthesis of this compound for mechanistic studies?

Recombinant UDP-glucuronosyltransferases (UGTs), particularly UGT2B7, are effective for in vitro synthesis. Use a reaction buffer (pH 7.4) containing MgCl₂, UDP-glucuronic acid, and microsomal enzymes. Monitor reaction efficiency via LC-MS and adjust incubation time (typically 2–6 hours) based on substrate depletion .

Q. How should contradictory data on recovery rates (e.g., 70–120%) in spiked samples be addressed?

Perform matrix-matched calibration curves for each biological matrix (e.g., plasma vs. urine). Validate recovery using isotopically labeled analogs and statistically analyze batch effects via ANOVA to identify systematic errors .

Q. What advanced techniques elucidate the degradation pathways of this glucuronide in environmental or biological systems?

Employ stable isotope tracers (e.g., ¹³C-labeled this compound) coupled with high-resolution mass spectrometry (HRMS) to track degradation products. Pair this with β-glucuronidase inhibition assays to distinguish enzymatic vs. non-enzymatic hydrolysis .

Q. How can researchers differentiate between passive diffusion and active transport of this metabolite in cellular models?